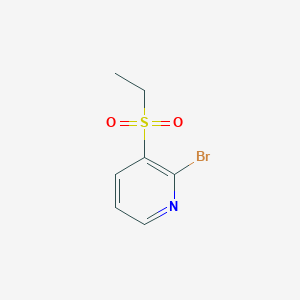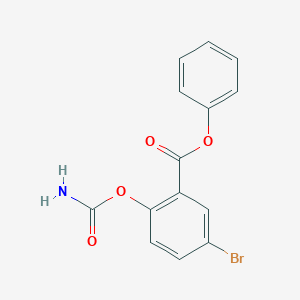
Benzoic acid, 2-((aminocarbonyl)oxy)-5-bromo-, phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-((aminocarbonyl)oxy)-5-bromo-, phenyl ester, also known as bromfenac, is a non-steroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation. It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in inflammation.
Mecanismo De Acción
Bromfenac inhibits COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain, fever, and swelling. By inhibiting COX enzymes, Benzoic acid, 2-((aminocarbonyl)oxy)-5-bromo-, phenyl ester reduces the production of prostaglandins and thus reduces inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
Bromfenac has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to reduce the expression of adhesion molecules, which are involved in the recruitment of leukocytes to sites of inflammation. Bromfenac has also been shown to inhibit the activation of nuclear factor-κB, a transcription factor that plays a key role in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bromfenac has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It is also highly selective for COX-2, which makes it a useful tool for studying the role of COX-2 in inflammation. However, Benzoic acid, 2-((aminocarbonyl)oxy)-5-bromo-, phenyl ester has some limitations. It has a short half-life and is rapidly metabolized in vivo, which can make it difficult to achieve therapeutic concentrations. It can also have off-target effects, which can complicate interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on Benzoic acid, 2-((aminocarbonyl)oxy)-5-bromo-, phenyl ester. One area of interest is its potential use in the treatment of cancer. Bromfenac has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it may have potential as a chemotherapeutic agent. Another area of interest is its potential use in the treatment of Alzheimer's disease. Bromfenac has been shown to reduce amyloid-β-induced neuroinflammation and to improve cognitive function in animal models of Alzheimer's disease. Further research is needed to determine the potential clinical applications of Benzoic acid, 2-((aminocarbonyl)oxy)-5-bromo-, phenyl ester in these areas.
Métodos De Síntesis
Bromfenac can be synthesized by reacting benzoic acid with 5-bromosalicylic acid in the presence of thionyl chloride and then esterifying the resulting acid with phenol and carbonyldiimidazole. The final product is purified by recrystallization.
Aplicaciones Científicas De Investigación
Bromfenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been used to treat various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and postoperative pain. Bromfenac is also being investigated for its potential use in the treatment of cancer and Alzheimer's disease.
Propiedades
Número CAS |
122277-23-0 |
|---|---|
Nombre del producto |
Benzoic acid, 2-((aminocarbonyl)oxy)-5-bromo-, phenyl ester |
Fórmula molecular |
C14H10BrNO4 |
Peso molecular |
336.14 g/mol |
Nombre IUPAC |
phenyl 5-bromo-2-carbamoyloxybenzoate |
InChI |
InChI=1S/C14H10BrNO4/c15-9-6-7-12(20-14(16)18)11(8-9)13(17)19-10-4-2-1-3-5-10/h1-8H,(H2,16,18) |
Clave InChI |
QMOXBJDDWVEGSW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)Br)OC(=O)N |
SMILES canónico |
C1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)Br)OC(=O)N |
Otros números CAS |
122277-23-0 |
Sinónimos |
phenyl 5-bromo-2-carbamoyloxy-benzoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




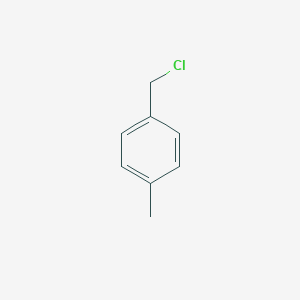
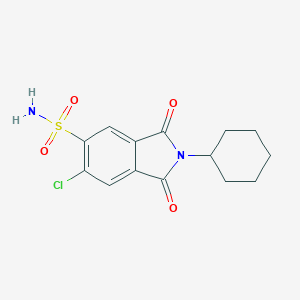
![(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol](/img/structure/B47506.png)

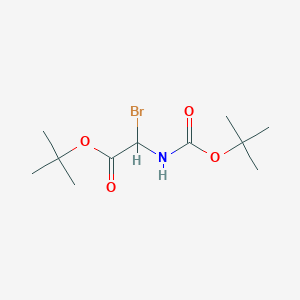

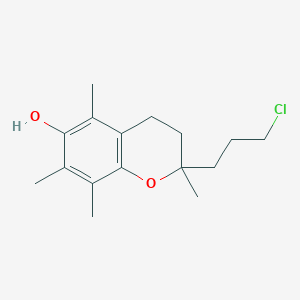
![3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B47517.png)
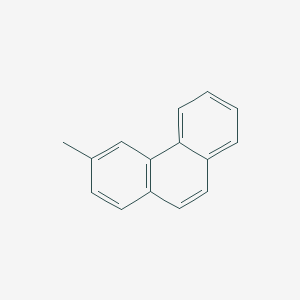
![5-Methylpyrido[3,4-e][1,2,4]triazine](/img/structure/B47520.png)

